7-(Dimethylphosphinyl)-1H-indole
Description
7-(Dimethylphosphinyl)-1H-indole is a phosphorus-containing derivative of the indole scaffold, characterized by a dimethylphosphinyl group (-PO(CH₃)₂) at the 7-position. While direct data on this specific compound is absent in the literature surveyed, insights can be extrapolated from structurally related 7-substituted indoles. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The 7-position substitution often influences electronic, steric, and solubility properties, making it critical for tuning compound performance.
Properties
Molecular Formula |
C10H12NOP |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
7-dimethylphosphoryl-1H-indole |
InChI |
InChI=1S/C10H12NOP/c1-13(2,12)9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,1-2H3 |
InChI Key |
LVYCXNGJZUHWSL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylphosphinyl)-1H-indole typically involves the reaction of indole with dimethylphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of 7-(Dimethylphosphinyl)-1H-indole may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylphosphinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-(Dimethylphosphinyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 7-(Dimethylphosphinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Substituent Types and Key Properties
The following table summarizes key 7-substituted indoles, their molecular characteristics, synthesis yields, and applications based on available evidence:
Physicochemical Properties
- Solubility : Bulky substituents (e.g., phenyl) reduce aqueous solubility, while polar groups (e.g., nitro, phosphinyl) may enhance it.
- Stability : Electron-withdrawing groups (e.g., nitro, chloro) increase thermal and oxidative stability, whereas electron-donating groups (e.g., methyl) may lower it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
